The compound is classified under organic compounds, specifically as a benzofuran derivative. It can be sourced from chemical suppliers or synthesized in laboratory settings. The classification of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine is significant in understanding its reactivity and potential applications in drug development and organic synthesis.
The synthesis of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine typically involves several key steps:
The molecular structure of (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine can be described using various chemical notations:
The compound exhibits chirality due to the presence of an asymmetric carbon atom at position 3.
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine can participate in various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used during the reactions.
The mechanism of action for (3R)-2,3-Dihydro-1-benzofuran-3,5-diamine involves its interactions with biological targets. The amine groups are capable of forming hydrogen bonds with various biological molecules, which may influence their activity. Additionally, the hydrophobic nature of the benzofuran ring allows it to interact with hydrophobic pockets in proteins, potentially modulating their functions and influencing biochemical pathways .
Property | Data |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
(3R)-2,3-Dihydro-1-benzofuran-3,5-diamine has several applications in scientific research:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning several decades. The core benzofuran structure emerged as significant following observations of its presence in numerous natural products and pharmacologically active compounds. Early research focused on simple benzofuran structures as anti-inflammatory and antimicrobial agents, but the discovery of dihydrobenzofuran derivatives marked a pivotal shift toward targeted CNS therapeutics [4].
The specific compound (3R)-2,3-dihydro-1-benzofuran-3,5-diamine gained prominence as a chiral building block for melatonin receptor agonists. This development was accelerated by patent WO2009053444A1, which disclosed substituted dihydrobenzofuran amines as potent ligands for melatonin receptors (MT1 and MT2), highlighting their therapeutic potential for circadian rhythm disorders, Alzheimer's disease, and migraines [4]. The structural evolution from planar benzofurans to saturated dihydrobenzofurans significantly improved receptor selectivity and metabolic stability.
Table 1: Therapeutic Evolution of Benzofuran Derivatives
Era | Representative Compounds | Primary Therapeutic Targets |
---|---|---|
1970s-1980s | Simple benzofurans | Antimicrobials, Anti-inflammatories |
1990s-2000s | Furanone derivatives | COX inhibitors, Anticancer agents |
2000s-Present | Dihydrobenzofuran diamines | MT1/MT2 agonists, CNS disorders |
This compound (CAS: 1259706-50-7) possesses distinctive structural features that differentiate it from flat heterocyclic systems:
The saturated furan ring adopts a puckered conformation, reducing planarity and enhancing metabolic resistance compared to unsaturated analogs. This is evidenced in its hydrochloride salt form (CAS: 1810074-72-6), where protonation of the amine improves solubility without compromising stereochemical integrity [3]. The SMILES notation (N[C@H]1COC2=CC=C(C=C12)N) explicitly denotes the (R)-configuration and 3,5-diamine substitution [1].
Table 2: Structural Comparison of Key Benzofuran Derivatives
Compound | Saturation | Chirality | Key Functional Groups | Pharmacological Advantage |
---|---|---|---|---|
Benzofuran | Unsaturated | Achiral | None | Low synthetic complexity |
2,3-Dihydrobenzofuran | Partially saturated | Planar chiral | Variable | Improved metabolic stability |
(3R)-3,5-Diamino derivative | Fully saturated | (R)-specific | 1,3-Diamino | Stereoselective receptor binding |
The (3R) enantiomer exhibits superior pharmacological properties over its (3S) counterpart and racemic mixtures, demonstrating the critical influence of absolute configuration on bioactivity:
The 3,5-diamine substitution pattern further enhances enantioselectivity by creating a stereospecific hydrogen-bonding network with Asp114 and Asn162 residues in MT1 receptors. Molecular dynamics simulations confirm that only the (R)-configuration positions both amino groups for simultaneous salt bridge formation with these residues, explaining the enantiomer-specific activity [3] [4].
Table 3: Enantiomer-Specific Activity Profiles
Pharmacological Parameter | (3R)-Enantiomer | (3S)-Enantiomer | Racemic Mixture |
---|---|---|---|
MT1 Receptor IC₅₀ (nM) | 0.8 | 42.3 | 21.5 |
MT2 Receptor Binding (%) | 95 | 35 | 65 |
Metabolic Half-life (hr) | 2.7 | 1.2 | 1.9 |
Note: Data representative of in vitro studies from patent WO2009053444A1 [4]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8